Delphinidin-3-sambubioside chloride
Description
Historical Context and Discovery
The discovery and characterization of delphinidin 3-sambubioside chloride represents a significant milestone in the historical development of anthocyanin research. The compound's identification traces back to early phytochemical investigations of Hibiscus sabdariffa, where researchers first began to isolate and characterize the red pigments responsible for the distinctive coloration of roselle calyces. Yamamoto and Oshima initially isolated an anthocyanin from Hibiscus sabdariffa calyces, initially assigning it the structure of cyanidin-3-glucoside, but later revised their identification to delphinidin-pentoside-glucoside. This early misidentification highlights the challenges faced by researchers in the mid-20th century when analytical techniques were less sophisticated than contemporary methods.
The definitive identification of delphinidin 3-sambubioside occurred through subsequent investigations that employed more advanced analytical approaches. In 1961, delphinidin-3-glucoxyloside, which is synonymous with delphinidin-3-sambubioside, was successfully isolated from the flower petals of Hibiscus sabdariffa. Shibata and Furukawa further confirmed the presence of delphinidin-3-sambubioside alongside small amounts of delphinidin-3-monoglucoside, cyanidin-3-monoglucoside, and delphinidin itself. These pioneering studies established the foundation for understanding the anthocyanin profile of Hibiscus sabdariffa and recognized delphinidin 3-sambubioside as the major pigment component.
The examination of calyces from plants grown in Trinidad provided additional confirmation of the compound's significance, where Du and Francis isolated delphinidin-3-sambubioside as the major component, alongside delphinidin-3-monoglucoside and cyanidin-3-monoglucoside. However, they also characterized cyanidin-3-sambubioside as the second most abundant anthocyanin in the extract, establishing the typical anthocyanin profile that characterizes Hibiscus sabdariffa. This research demonstrated the geographical consistency of anthocyanin composition across different growing regions, suggesting that delphinidin 3-sambubioside represents an inherent characteristic of the species rather than an environmental adaptation.
The compound received its current systematic nomenclature following the establishment of standardized chemical naming conventions for anthocyanins. The designation "delphinidin 3-sambubioside chloride" reflects both the structural components of the molecule and its ionic form. The sambubioside designation refers to the specific disaccharide attachment consisting of xylose and glucose units, while the chloride component indicates the counter-ion present in the crystalline form typically used for analytical and research purposes. Contemporary research has assigned the compound the Chemical Abstracts Service registry number 53158-73-9, providing a unique identifier that facilitates scientific communication and database searches.
Classification as an Anthocyanin
Delphinidin 3-sambubioside chloride belongs to the class of organic compounds known as anthocyanidin-3-O-glycosides, which represent phenolic compounds containing one anthocyanidin moiety that is O-glycosidically linked to a carbohydrate moiety at the C3-position. This classification places the compound within the broader category of anthocyanins, which are water-soluble vacuolar pigments that can appear red, purple, blue, or black depending on their pH environment. The anthocyanin family represents the largest group of water-soluble pigments in plants and belongs to the parent class of molecules called flavonoids, which are synthesized via the phenylpropanoid pathway.
The structural foundation of delphinidin 3-sambubioside chloride consists of a benzopyran core containing a benzoyl ring (A), pyran ring (C), and a phenolic ring (ring B) attached to the 2-position, with a sugar moiety at the 3-position in the C-ring. The aglycone component, delphinidin, features hydroxyl groups at positions 3', 4', and 5' on the B-ring, distinguishing it from other common anthocyanidins such as cyanidin, which lacks the 5'-hydroxyl group. This hydroxylation pattern contributes significantly to the compound's chemical properties, including its antioxidant capacity and color characteristics.
The glycoside component of delphinidin 3-sambubioside consists of sambubioside, a disaccharide composed of xylose and glucose units linked in a specific configuration. The sambubioside attachment occurs through an O-glycosidic bond at the C3-position of the delphinidin aglycone. This particular sugar combination is relatively uncommon among anthocyanins, as most naturally occurring anthocyanins feature simpler monosaccharide attachments such as glucose, galactose, or rhamnose. The presence of the sambubioside group influences the compound's solubility characteristics, stability profile, and biological activity compared to simpler anthocyanin glycosides.
The ionic nature of delphinidin 3-sambubioside chloride reflects the fundamental chemistry of anthocyanins, which exist as positively charged flavylium cations in acidic environments. The chloride ion serves as the counter-ion to balance the positive charge on the flavylium ring system. This ionic character significantly influences the compound's behavior in solution, affecting its equilibrium between different structural forms including the flavylium cation (red), quinonoid base (purple), and hemiketal (colorless) forms. The distribution among these forms depends on pH conditions, with the flavylium form predominating under acidic conditions and other forms becoming more prevalent as pH increases.
Significance in Phytochemical Research
Delphinidin 3-sambubioside chloride has emerged as a compound of exceptional significance in phytochemical research due to its unique structural characteristics and diverse biological activities. The compound serves as a model system for understanding anthocyanin chemistry, particularly the relationship between molecular structure and biological function. Research has demonstrated that delphinidin 3-sambubioside exhibits potent xanthine oxidase inhibitory activity with an IC50 value of 17.1 μM, which compares favorably to the positive control allopurinol. This inhibitory activity is attributed to the compound's ability to bind to the active site of xanthine oxidase through hydrogen bonds and π-π stacking interactions, preventing substrate access to the catalytic center.
The compound's significance extends to cardiovascular research, where it has been identified as a competitive angiotensin converting enzyme inhibitor. Studies have shown that delphinidin-3-O-sambubioside demonstrates an IC50 value of 84.5 μg/mL for angiotensin converting enzyme inhibition, with kinetic determinations suggesting that the compound competes with the substrate for the active site. This activity provides a molecular basis for the traditional use of Hibiscus sabdariffa preparations in managing hypertension and supports the development of natural approaches to cardiovascular health maintenance.
Delphinidin 3-sambubioside has also proven valuable in cancer research, where it has been shown to induce dose-dependent apoptosis in human leukemia cells through a reactive oxygen species-mediated mitochondrial dysfunction pathway. The compound induces characteristic apoptotic features including cell morphology changes, DNA fragmentation, activation of caspases 3, 8, and 9, and inactivation of poly(ADP)ribose polymerase. Molecular studies have revealed that the compound causes Bid truncation, mitochondrial membrane potential loss, and cytochrome c release from mitochondria to cytosol, establishing its potential as a lead compound for anticancer drug development.
The compound's role in food science research has been particularly noteworthy due to its natural occurrence in Hibiscus sabdariffa, a plant widely consumed as a beverage and used in traditional medicine. Research has characterized the thermal degradation kinetics of delphinidin 3-sambubioside, showing that its degradation follows first-order kinetics with greater temperature sensitivity compared to cyanidin 3-sambubioside. The activation energy for delphinidin 3-sambubioside degradation is 90 kJ/mol compared to 80 kJ/mol for cyanidin 3-sambubioside, indicating its relative instability under processing conditions. This information has practical implications for food processing and storage protocols aimed at preserving anthocyanin content in roselle-based products.
Properties
CAS No. |
53158-73-9 |
|---|---|
Molecular Formula |
C26H29ClO16 |
Molecular Weight |
632.9 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol chloride |
InChI |
InChI=1S/C26H28O16.ClH/c27-6-17-20(35)21(36)24(42-25-22(37)19(34)14(32)7-38-25)26(41-17)40-16-5-10-11(29)3-9(28)4-15(10)39-23(16)8-1-12(30)18(33)13(31)2-8;/h1-5,14,17,19-22,24-27,32,34-37H,6-7H2,(H4-,28,29,30,31,33);1H/t14-,17-,19+,20-,21+,22-,24-,25+,26-;/m1./s1 |
InChI Key |
BNDHUCYNCNEUSY-CPXTURKASA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O.[Cl-] |
Appearance |
Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Delphinidin 3-O-(2"-O-β-xylopyranosyl-β-glucopyranoside) chloride |
Origin of Product |
United States |
Preparation Methods
Conventional Solvent Extraction
Traditional extraction employs acidified hydroalcoholic solvents to stabilize the flavylium ion structure of delphinidin derivatives. A standardized protocol involves macerating dried Hibiscus sabdariffa calyces in methanol containing 1% hydrochloric acid (v/v) at a 1:10 solid-to-solvent ratio for 24 hours under dark conditions. This method achieves a crude extract yield of 12–15% w/w, with delphinidin 3-sambubioside chloride constituting 3–5% of total anthocyanins. Filtration and rotary evaporation at 40°C under reduced pressure concentrate the extract, though degradation risks necessitate pH monitoring (optimal pH 2–3).
Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (SC-CO₂) modified with 10–15% ethanol as a co-solvent enhances selectivity for polar anthocyanins. Operated at 45–60°C and 250–300 bar, this method achieves 92% recovery of delphinidin 3-sambubioside chloride with 98% chromatographic purity. The two-stage SFE process involves:
Deep Eutectic Solvent (DES)-Assisted Extraction
DES composed of choline chloride and citric acid (molar ratio 1:2) exhibits high affinity for anthocyanins. Optimized conditions include a 1:15 plant-to-DES ratio, 50°C extraction temperature, and 30-minute ultrasound assistance (40 kHz), yielding 18.2 mg/g of delphinidin 3-sambubioside chloride. DES preparation involves heating the components at 80°C until homogeneity or lyophilizing aqueous solutions to form hygroscopic solids.
Table 1: Comparison of Natural Extraction Methods
| Method | Solvent System | Temperature (°C) | Time (h) | Yield (mg/g) | Purity (%) |
|---|---|---|---|---|---|
| Conventional | Methanol/HCl (1%) | 25 | 24 | 3.5 | 85 |
| SFE | SC-CO₂ + 15% ethanol | 55 | 2 | 9.8 | 98 |
| DES + Ultrasound | ChCl:Citric Acid (1:2) | 50 | 0.5 | 18.2 | 94 |
Synthetic Preparation Routes
Glycosylation of Delphinidin Aglycone
Although less economically viable than extraction, synthetic routes enable precise control over glycosylation patterns. Delphinidin aglycone is reacted with sambubiose (xylose-glucose disaccharide) under Mitsunobu conditions (DIAD, PPh₃) in anhydrous DMF at 60°C for 48 hours. The 3-O-sambubioside intermediate is isolated via silica gel chromatography (ethyl acetate/methanol/water, 7:2:1) before introducing the chloride counterion via ion exchange resin (Amberlite IRA-400).
Protection-Deprotection Strategies
Selective glycosylation at the 3-position requires protection of the 5- and 7-hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers. Deprotection with tetrabutylammonium fluoride (TBAF) in THF restores hydroxyl functionality, yielding delphinidin 3-sambubioside chloride with 89% regioselectivity.
Table 2: Synthetic Pathway Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Glycosylation | Sambubiose, DIAD, PPh₃, DMF | 60 | 48 | 62 |
| Ion Exchange | Amberlite IRA-400 (Cl⁻ form) | 25 | 6 | 95 |
| Deprotection | TBAF in THF | 0 | 2 | 89 |
Downstream Purification Techniques
Column Chromatography
Crude extracts undergo fractionation on C18 silica columns (particle size 25–40 μm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Delphinidin 3-sambubioside chloride elutes at 35–40% B, with a recovery rate of 78–82%.
High-Performance Liquid Chromatography (HPLC)
Semi-preparative HPLC (Zorbax SB-C18 column, 5 μm, 250 × 9.4 mm) with UV detection at 520 nm isolates the compound at >99% purity. Mobile phase: 10% aqueous acetonitrile (0.1% TFA) at 2 mL/min.
Table 3: Purification Performance Metrics
| Technique | Column Type | Purity (%) | Recovery (%) |
|---|---|---|---|
| C18 Chromatography | Silica-based, 25–40 μm | 95 | 80 |
| Semi-preparative HPLC | Zorbax SB-C18, 5 μm | 99 | 65 |
Industrial-Scale Production Considerations
Industrial processes prioritize SFE and DES-assisted extraction for scalability and compliance with green chemistry principles. Challenges include:
Chemical Reactions Analysis
Types of Reactions: Delphinidin-3-sambubioside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Delphinidin-3-sambubioside can be oxidized using reagents like hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophilic reagents that can replace specific functional groups on the molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of reduced anthocyanin derivatives .
Scientific Research Applications
Pharmacological Applications
Delphinidin 3-sambubioside chloride exhibits various pharmacological properties that make it a candidate for therapeutic applications:
- Anticancer Activity : Research indicates that delphinidin 3-sambubioside chloride can induce apoptosis in cancer cells. In vitro studies have shown that it inhibits the growth of prostate cancer cells (PC-3) by modulating key signaling pathways such as NF-κB and caspase activation, leading to reduced tumor formation in vivo .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators. This suggests its potential use in treating inflammatory diseases .
- Lipid Metabolism Regulation : Studies have highlighted the role of delphinidin 3-sambubioside chloride in improving lipid profiles and preventing hyperlipidemia. In animal models, it has been shown to enhance the expression of genes involved in lipid metabolism, thus offering therapeutic potential for obesity and dyslipidemia .
- Cardiovascular Health : The compound's antioxidant properties may contribute to cardiovascular protection by reducing oxidative stress and improving endothelial function .
Food Industry Applications
Delphinidin 3-sambubioside chloride is also explored for its applications in the food industry:
- Natural Preservative : Its antioxidant properties make it suitable as a natural preservative, helping to extend the shelf life of food products while maintaining quality .
- Colorant : As a natural pigment, it can be utilized in food coloring, providing an attractive hue without synthetic additives .
Study on Cancer Cell Lines
A study published in PMC demonstrated that delphinidin 3-sambubioside chloride effectively inhibited cell proliferation in various cancer cell lines, including ovarian cancer (SKOV3) and colorectal cancer (HCT-116). The compound was shown to downregulate key proteins involved in cell cycle regulation and apoptosis, indicating its potential as an adjunct therapy for cancer treatment .
Hyperlipidemia Prevention
Another study investigated the effects of delphinidin 3-sambubioside chloride on hyperlipidemia using a high-fat diet-induced rat model. Results indicated significant improvements in serum lipid profiles and hepatic fat accumulation after treatment with the compound over eight weeks, suggesting its efficacy in managing lipid metabolism disorders .
Data Table: Summary of Applications
| Application Area | Specific Application | Findings/Outcomes |
|---|---|---|
| Pharmacology | Anticancer Activity | Induces apoptosis in cancer cells; inhibits tumor growth |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | |
| Lipid Metabolism Regulation | Improves lipid profiles; prevents hyperlipidemia | |
| Food Industry | Natural Preservative | Extends shelf life; maintains product quality |
| Food Coloring | Provides natural pigment without synthetic additives |
Mechanism of Action
Delphinidin-3-sambubioside exerts its effects through various molecular targets and pathways. It acts as an inhibitor of xanthine oxidase, preventing the conversion of xanthine to uric acid. This inhibition is achieved through the formation of π–π interactions and hydrogen bonds with key residues in the enzyme’s active site. Additionally, delphinidin-3-sambubioside modulates signaling pathways such as PI3K/Akt and MAPK, contributing to its anti-inflammatory and anti-carcinogenic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Anthocyanins
Structural Differences
D3SC is compared below with other delphinidin derivatives and related anthocyanins:
Key Structural Insights :
Bioactivity Comparison
Antioxidant Capacity
- D3SC : Demonstrates potent radical scavenging activity due to its hydroxyl groups and glycosylation pattern. Contributes to 85% of Hibiscus sabdariffa’s antioxidant capacity .
- Delphinidin 3-Glucoside : Shows comparable radical scavenging activity but lower stability in acidic conditions .
- Cyanidin 3-Sambubioside : Exhibits 20–30% lower antioxidant activity than D3SC in vitro .
Anti-inflammatory Effects
- D3SC : Inhibits LPS-induced inflammatory cytokine release (e.g., TNF-α, IL-6) by suppressing NF-κB and ERK pathways .
- Delphinidin Aglycone (Delphinidin Chloride) : Induces apoptosis in cancer cells via JAK/STAT3 and MAPK modulation but lacks the glycoside-mediated stability of D3SC .
Antidiabetic Potential
Research Findings and Methodological Insights
Extraction Efficiency
Note: SC-CO2 with ethanol modifier maximizes D3SC yield, while aqueous methods favor cost-effective scaling .
Molecular Docking and Stability
- Delphinidin 3-Glucoside forms stable complexes in molecular dynamics simulations (100 ns), but D3SC’s larger structure may require longer simulation times for stability assessment .
Biological Activity
Delphinidin 3-sambubioside chloride (Dp3-Sam) is a naturally occurring anthocyanin primarily found in the calyces of Hibiscus sabdariffa L. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of Dp3-Sam, supported by data tables and case studies.
Chemical Structure and Properties
Delphinidin 3-sambubioside is characterized by its glycosylated structure, which enhances its solubility and bioavailability compared to other anthocyanins. The sambubioside moiety contributes to its stability and interaction with biological targets.
Biological Activities
1. Antioxidant Activity
Research indicates that Dp3-Sam exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage. Studies have shown that Dp3-Sam can increase the levels of endogenous antioxidants in cells, thereby enhancing their protective capacity against oxidative damage .
2. Xanthine Oxidase Inhibition
Dp3-Sam has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. A study reported an IC50 value of 17.1 μM for Dp3-Sam, comparable to allopurinol, a standard medication for gout . The mechanism involves direct interaction with the enzyme, leading to conformational changes that inhibit its activity.
3. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating various signaling pathways. It inhibits the expression of pro-inflammatory cytokines and transcription factors such as NF-κB and AP-1 . In animal models, Dp3-Sam reduced inflammation markers in tissues subjected to high-fat diets .
4. Anticancer Properties
Dp3-Sam induces apoptosis in human leukemia cells (HL-60) through a reactive oxygen species (ROS)-mediated mechanism. The compound activates caspases and leads to mitochondrial dysfunction, characterized by cytochrome c release . This apoptotic pathway highlights its potential as an anticancer agent.
Case Studies
Case Study 1: Hyperlipidemia Prevention
In a study involving high-fat diet-induced obese rats, Dp3-Sam improved lipid metabolism by upregulating genes associated with fat oxidation and downregulating those linked to lipogenesis. The administration of Dp3-Sam resulted in significant reductions in serum triglycerides and cholesterol levels .
Case Study 2: Cancer Cell Apoptosis
A detailed investigation into the effects of Dp3-Sam on HL-60 cells demonstrated a dose-dependent increase in ROS levels, leading to apoptosis. The study utilized various assays to confirm DNA fragmentation and caspase activation, establishing a clear link between Dp3-Sam treatment and cancer cell death .
Data Tables
Q & A
Basic Research Questions
Q. What are the validated methods for quantifying Delphinidin 3-Sambubioside Chloride in plant extracts?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used for quantification. For example, anthocyanins like D3SC are typically separated using C18 columns with mobile phases containing acidified water (e.g., 0.1% formic acid) and acetonitrile. Calibration curves using purified D3SC standards are essential for accuracy . Stability during extraction must be ensured by avoiding light and heat, as anthocyanins degrade rapidly under these conditions .
Q. How does the structural stability of D3SC vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should involve incubating D3SC in buffers across a pH range (1–8) and at temperatures from 4°C to 40°C. Degradation kinetics can be monitored using spectrophotometry (absorbance at 520 nm) or HPLC. Anthocyanins like D3SC are most stable at acidic pH (1–3) and low temperatures, with degradation products (e.g., chalcone forms) identified via LC-MS .
Q. What are the primary biological sources of D3SC, and how can extraction efficiency be optimized?
- Methodological Answer : D3SC is abundant in roselle (Hibiscus sabdariffa) calyces, blueberries, and blackberries. Optimized extraction employs solvent systems like methanol/water (70:30 v/v) with 0.1% HCl, followed by solid-phase extraction (SPE) for purification. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance yield while reducing solvent use .
Advanced Research Questions
Q. How can experimental designs address contradictions in D3SC’s reported antioxidant vs. pro-oxidant effects?
- Methodological Answer : Contradictory results often arise from concentration-dependent effects or assay-specific reactivity. Researchers should:
- Use multiple antioxidant assays (e.g., DPPH, ORAC, FRAP) to cross-validate findings.
- Test D3SC across a concentration gradient (0.1–100 µM) in cell-based models (e.g., HepG2 or Caco-2 cells) to identify thresholds for pro-oxidant activity.
- Include controls for auto-oxidation and matrix effects from extraction solvents .
Q. What in vivo models are suitable for studying D3SC’s anti-inflammatory mechanisms, and how can pharmacokinetic limitations be mitigated?
- Methodological Answer : Rodent models (e.g., LPS-induced inflammation in mice) are common. To address poor bioavailability:
- Use liposomal encapsulation (e.g., phosphatidylcholine-based liposomes) to enhance stability and absorption.
- Monitor plasma levels via LC-MS/MS and correlate with biomarkers (e.g., IL-6, TNF-α).
- Compare oral vs. intraperitoneal administration to assess route-dependent efficacy .
Q. How can metabolomic approaches elucidate D3SC’s role in modulating gut microbiota-derived metabolites?
- Methodological Answer : Conduct fecal fermentation assays with human gut microbiota, followed by UPLC-QTOF-MS to track D3SC degradation products (e.g., phenolic acids). Integrate metagenomic sequencing to identify bacterial taxa (e.g., Bifidobacterium) associated with metabolite production. Use germ-free mice to validate causal relationships .
Q. What experimental strategies resolve spectral interference when analyzing D3SC in complex matrices (e.g., food products)?
- Methodological Answer : Employ matrix-matched calibration standards and tandem mass spectrometry (MS/MS) to differentiate D3SC from co-eluting compounds (e.g., cyanidin derivatives). Use post-column derivatization with shift reagents (e.g., AlCl3) to confirm anthocyanin identity via spectral shifts .
Data Contradiction Analysis
Q. Why do studies report conflicting results on D3SC’s anticancer activity?
- Methodological Answer : Discrepancies may stem from:
- Cell line specificity (e.g., differential expression of anthocyanin transporters like GLUT1).
- Variations in D3SC purity (>95% required for reliable bioactivity assays).
- Oxidative stress thresholds (e.g., pro-apoptotic effects in cancer cells vs. cytotoxicity in normal cells).
- Standardize protocols using ISO-certified reference materials and report purity levels explicitly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
